molecular formula C12H20N4O4S B1452278 ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 1240169-35-0

ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No. B1452278
CAS RN: 1240169-35-0
M. Wt: 316.38 g/mol
InChI Key: GIIUMCXFBJGJOB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate, also known as EPC, is an organic molecule with a wide range of applications in scientific research. It is a pyrazole-based compound that is commonly used in chemical synthesis and as a tool in biochemical and physiological experiments. EPC has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-established.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate and related compounds have been extensively studied for their potential in chemical synthesis. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles. This methodology showcases their utility in constructing complex molecular frameworks, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, demonstrating their significant role in the synthesis of novel organic compounds (Arbačiauskienė et al., 2011).

Biological Applications

Although the specific compound "this compound" has not been directly mentioned in the context of biological applications, closely related pyrazole derivatives have been explored for their biological activities. For example, pyrazole-based sulfonamides have been synthesized and evaluated as inhibitors for the HIV-1 reverse transcriptase enzyme and Mycobacterium tuberculosis, demonstrating the potential of pyrazole derivatives in the development of therapeutic agents. These studies highlight the importance of pyrazole compounds in the design of new drugs targeting infectious diseases (Silvestri et al., 2000).

Material Science and Environmental Applications

In addition to their chemical and biological applications, pyrazole derivatives, including ethyl pyrazole-4-carboxylates, have been investigated for their potential in material science and environmental applications. For instance, the degradation behavior of pyrazosulfuron-ethyl, a compound related to the ethyl pyrazole-4-carboxylates, has been studied in water to understand its stability across different pH levels. This research provides insights into the environmental fate of such compounds, important for assessing their ecological impact and for designing environmentally benign alternatives (Singh & Singh, 2013).

Mechanism of Action

properties

IUPAC Name

ethyl 5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-3-15-5-7-16(8-6-15)21(18,19)11-10(9-13-14-11)12(17)20-4-2/h9H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIUMCXFBJGJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=NN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

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